molecular formula C8H18NaO4S B092688 Sodium octyl sulfate CAS No. 142-31-4

Sodium octyl sulfate

Cat. No.: B092688
CAS No.: 142-31-4
M. Wt: 233.28 g/mol
InChI Key: RKHXPFOXAKNGEV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Sodium octyl sulfate, also known as octyl sodium sulfate, SOS, or sodium capryl sulfate, is an anionic detergent . Its primary targets are positively charged analytes . As an ion-pairing reagent, it is used in High-Performance Liquid Chromatography (HPLC) to permit the separation and resolution of these analytes .

Mode of Action

The mode of action of this compound is primarily through its anionic sulfonate counterion . This counterion interacts with positively charged analytes, allowing for their separation and resolution in HPLC processes . This interaction leads to changes in the physical state of the analytes, enabling their identification and analysis .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. It’s known that the compound is soluble in water, which can impact its bioavailability . The solubility of this compound in water is about 20 mg/mL, yielding a clear, colorless to very faint yellow solution . This suggests that the compound can be readily absorbed and distributed in aqueous environments.

Result of Action

The primary result of this compound’s action is the separation and resolution of positively charged analytes in HPLC processes . This allows for the analysis of these analytes, contributing to various research and analytical applications . On a molecular and cellular level, the compound’s action can lead to changes in the physical state of the analytes, enabling their identification and analysis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that its action can be affected by the presence and properties of aqueous environments . Additionally, factors such as temperature and pH could potentially influence the compound’s stability and efficacy . .

Biochemical Analysis

Biochemical Properties

Sodium octyl sulfate is known for its role in biochemical reactions. As an anionic detergent, it interacts with various biomolecules, particularly proteins, to alter their properties

Cellular Effects

It has been used in studies to assess selective enrichment of albumin in biological samples

Molecular Mechanism

The molecular mechanism of this compound is primarily related to its role as an anionic detergent and ion-pairing reagent. It is used in HPLC to permit the separation and resolution of positively charged analytes

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium octyl sulfate is typically synthesized through the reaction of octyl alcohol with sulfur trioxide, followed by neutralization with sodium hydroxide . The reaction can be represented as follows:

C8H17OH+SO3C8H17OSO3HC8H17OSO3H+NaOHC8H17OSO3Na+H2O\text{C8H17OH} + \text{SO3} \rightarrow \text{C8H17OSO3H} \\ \text{C8H17OSO3H} + \text{NaOH} \rightarrow \text{C8H17OSO3Na} + \text{H2O} C8H17OH+SO3→C8H17OSO3HC8H17OSO3H+NaOH→C8H17OSO3Na+H2O

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves continuous processes using reactors where octyl alcohol and sulfur trioxide react, followed by neutralization with sodium hydroxide to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium octyl sulfate primarily undergoes substitution reactions due to the presence of the sulfate group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: this compound can react with various nucleophiles, such as amines and alcohols, under mild conditions to form corresponding octyl derivatives.

    Oxidation Reactions: Under strong oxidizing conditions, the octyl group can be oxidized to form carboxylic acids or other oxidized products.

    Reduction Reactions: Reduction of this compound can lead to the formation of octyl alcohol and other reduced species.

Major Products: The major products formed from these reactions include octyl derivatives, carboxylic acids, and octyl alcohol, depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

  • Sodium dodecyl sulfate
  • Sodium decyl sulfate
  • Sodium tetradecyl sulfate
  • Sodium 2-ethylhexyl sulfate
  • Sodium ethyl sulfate

Comparison: Sodium octyl sulfate is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in HPLC applications for separating peptides and proteins. Compared to sodium dodecyl sulfate, which has a longer chain, this compound offers different separation characteristics and is preferred for certain analytes .

Properties

CAS No.

142-31-4

Molecular Formula

C8H18NaO4S

Molecular Weight

233.28 g/mol

IUPAC Name

sodium;octyl sulfate

InChI

InChI=1S/C8H18O4S.Na/c1-2-3-4-5-6-7-8-12-13(9,10)11;/h2-8H2,1H3,(H,9,10,11);

InChI Key

RKHXPFOXAKNGEV-UHFFFAOYSA-N

SMILES

CCCCCCCCOS(=O)(=O)[O-].[Na+]

Isomeric SMILES

CCCCCCCCOS(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCOS(=O)(=O)O.[Na]

Key on ui other cas no.

142-31-4

physical_description

Liquid

Pictograms

Flammable; Corrosive; Irritant

Synonyms

1-octanesulfonate
1-octanesulfonic acid
1-octanesulfonic acid, ammonium salt
1-octanesulfonic acid, sodium salt
n-octyl sulfate
n-octylsulfate
sodium 1-octanesulfonate
sodium octyl sulfate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Sodium octyl sulfate
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Sodium octyl sulfate
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Sodium octyl sulfate
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Sodium octyl sulfate
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Sodium octyl sulfate
Reactant of Route 6
Sodium octyl sulfate

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